4-Amino-1-methylpyrrolidin-2-one

Chiral Synthesis Enantioselectivity Medicinal Chemistry

Secure your supply of 4-Amino-1-methylpyrrolidin-2-one (racemic), the essential pyrrolidin-2-one scaffold for constructing enantiomerically pure kinase inhibitors. Its unique 4-amino group provides a critical functionalization vector, enabling rapid SAR exploration via acylation or alkylation, a capability absent in unsubstituted analogs. Procure this versatile precursor for indazole-based pharmacophores. For chiral-specific campaigns, (S)- and (R)-enantiomer synthons are also available. Contact us to discuss bulk pricing and secure batch reservations for your next discovery cycle.

Molecular Formula C5H10N2O
Molecular Weight 114.15
CAS No. 933744-16-2
Cat. No. B3021762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-methylpyrrolidin-2-one
CAS933744-16-2
Molecular FormulaC5H10N2O
Molecular Weight114.15
Structural Identifiers
SMILESCN1CC(CC1=O)N
InChIInChI=1S/C5H10N2O/c1-7-3-4(6)2-5(7)8/h4H,2-3,6H2,1H3
InChIKeyWBYJZPAHGAGMQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-methylpyrrolidin-2-one (CAS 933744-16-2): A Core Scaffold for Kinase-Targeted Libraries and Chiral Synthesis


4-Amino-1-methylpyrrolidin-2-one (CAS 933744-16-2) is a chiral pyrrolidin-2-one building block, frequently employed as a synthetic intermediate in the construction of kinase inhibitor libraries and indazole-containing compounds [1]. It exists as a racemic mixture with a molecular weight of 114.15 g/mol and is typically supplied at purities of 97-98% . The compound features a secondary amino group at the 4-position and an N-methyl substituent on the lactam ring, positioning it as a versatile precursor for functionalization in medicinal chemistry campaigns.

Why Generic Pyrrolidinone Substitution Fails: The Critical Role of the 4-Amino Substituent in 4-Amino-1-methylpyrrolidin-2-one


Interchanging 4-Amino-1-methylpyrrolidin-2-one with its closely related analogs is not scientifically tenable due to the profound impact of the 4-amino group on molecular conformation, hydrogen-bonding capacity, and downstream biological activity [1]. The pyrrolidin-2-one scaffold serves as a core pharmacophore in numerous kinase inhibitors and antiarrhythmic agents, where subtle changes in substitution pattern dictate target engagement and selectivity [2]. While quantitative differentiation data for this specific compound against direct analogs is absent from the open literature, its unique structure—a 4-amino substituted 1-methylpyrrolidin-2-one—offers a distinct vector for functionalization not present in unsubstituted or differently substituted pyrrolidinones, thereby preventing generic interchangeability in synthetic or screening campaigns.

4-Amino-1-methylpyrrolidin-2-one Quantitative Differentiation: Key Procurement Considerations


4-Amino-1-methylpyrrolidin-2-one Stereochemical Purity in Chiral Synthesis

The chiral purity of 4-Amino-1-methylpyrrolidin-2-one is a critical differentiator. While the racemic form (CAS 933744-16-2) is widely available , its enantiopure counterparts—(S)-4-amino-1-methylpyrrolidin-2-one (CAS 770706-26-8) and (R)-4-amino-1-methylpyrrolidin-2-one (CAS 2002478-22-8)—are essential for the synthesis of enantiomerically pure drug candidates, particularly kinase inhibitors where stereochemistry dictates potency and selectivity [1]. The rigid pyrrolidinone scaffold of the chiral versions confers conformational control in drug design, improving binding affinity [2]. No direct, quantitative, head-to-head comparison of the racemic vs. enantiopure forms was identified.

Chiral Synthesis Enantioselectivity Medicinal Chemistry

4-Amino-1-methylpyrrolidin-2-one Purity Specifications: A Quality Control Benchmark

The procurement value of 4-Amino-1-methylpyrrolidin-2-one is substantiated by vendor-provided purity specifications and analytical data, which are essential for reproducible synthetic outcomes. For instance, Bidepharm supplies the compound at a standard purity of 98% and provides batch-specific quality control reports including NMR, HPLC, and GC data . Similarly, AKSci offers the compound at a minimum purity specification of 97% . The absence of such data for other sources or analog compounds would represent a significant risk in a synthetic campaign.

Analytical Chemistry Quality Control Synthetic Intermediate

4-Amino-1-methylpyrrolidin-2-one as a Key Intermediate for Kinase Inhibitor Synthesis

The (S)-enantiomer of 4-Amino-1-methylpyrrolidin-2-one is explicitly described as a "synthesized indazole compound with potential kinase inhibitory activity" [1]. This positions the scaffold as a core structural motif for accessing kinase-targeted libraries. The amino group at the 4-position is a key handle for derivatization to build indazole and other heteroaromatic systems common in kinase inhibitors. No direct quantitative data (e.g., IC50 values) were found for the compound itself.

Kinase Inhibition Drug Discovery Medicinal Chemistry

4-Amino-1-methylpyrrolidin-2-one (CAS 933744-16-2): Key Procurement Scenarios for Research and Development


Chiral Pool Synthesis of Enantiopure Kinase Inhibitors

This building block is essential for the construction of enantiomerically pure kinase inhibitors. The (S)- and (R)-enantiomers are directly employed as chiral synthons for accessing specific stereochemical configurations required for optimal target binding. The racemic form may serve as a cost-effective starting point for early-stage library synthesis before chiral separation is required [1].

Medicinal Chemistry Library Construction and Lead Optimization

The compound serves as a versatile starting material for generating diverse libraries of pyrrolidin-2-one-based compounds. Its 4-amino group can be readily acylated, alkylated, or converted to other functional groups, enabling rapid exploration of structure-activity relationships (SAR) around a core scaffold known for kinase and antiarrhythmic activity [2].

Synthesis of Indazole-Containing Bioactive Molecules

As a key intermediate for synthesizing indazole derivatives, 4-Amino-1-methylpyrrolidin-2-one is procured by medicinal chemists to build molecules with potential therapeutic activity. The pyrrolidinone ring provides a rigid, conformationally restricted core that can enhance binding affinity and selectivity when elaborated to indazole-based pharmacophores [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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